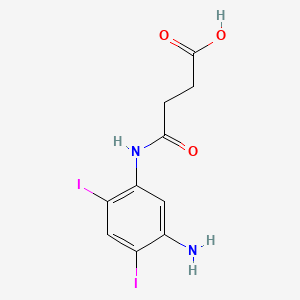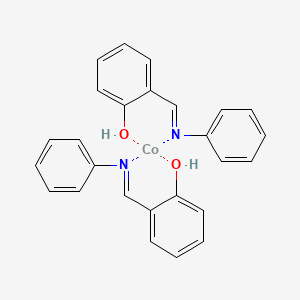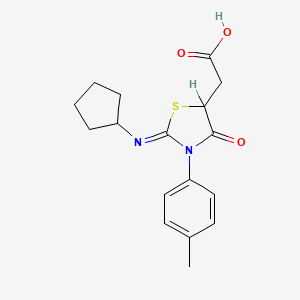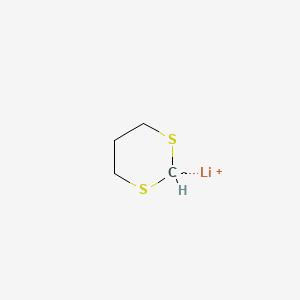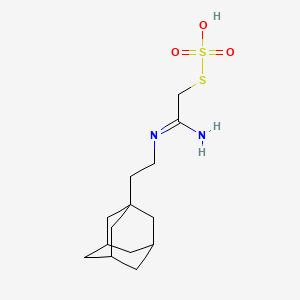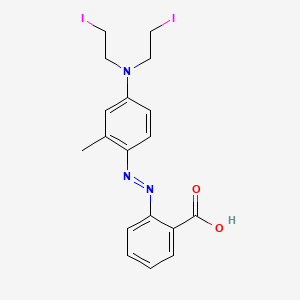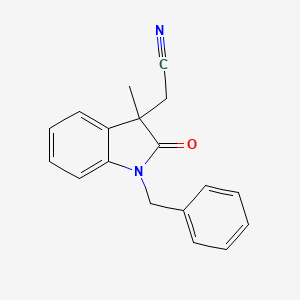
1H-Indole-3-acetonitrile, 2,3-dihydro-3-methyl-2-oxo-1-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-acetonitrile, 2,3-dihydro-3-methyl-2-oxo-1-(phenylmethyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is particularly interesting due to its unique structure, which includes an indole core fused with additional functional groups, making it a valuable target for synthetic and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-acetonitrile, 2,3-dihydro-3-methyl-2-oxo-1-(phenylmethyl)- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the condensation of indole-3-carbaldehyde with various nitriles and subsequent reduction and cyclization steps .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and high-pressure conditions to achieve the desired product efficiently. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole-3-acetonitrile, 2,3-dihydro-3-methyl-2-oxo-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amines, and oxo derivatives, which have significant applications in medicinal chemistry .
Applications De Recherche Scientifique
1H-Indole-3-acetonitrile, 2,3-dihydro-3-methyl-2-oxo-1-(phenylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves interactions with various molecular targets and pathways. It can activate nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules. These interactions help maintain intestinal homeostasis, impact liver metabolism, and modulate immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness
1H-Indole-3-acetonitrile, 2,3-dihydro-3-methyl-2-oxo-1-(phenylmethyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
34944-03-1 |
|---|---|
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
2-(1-benzyl-3-methyl-2-oxoindol-3-yl)acetonitrile |
InChI |
InChI=1S/C18H16N2O/c1-18(11-12-19)15-9-5-6-10-16(15)20(17(18)21)13-14-7-3-2-4-8-14/h2-10H,11,13H2,1H3 |
Clé InChI |
LTAXYLLNJQQIMN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



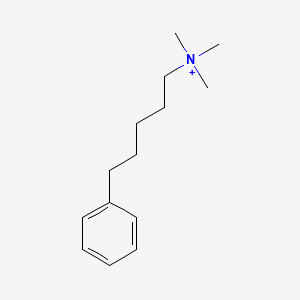
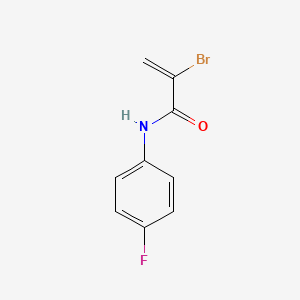

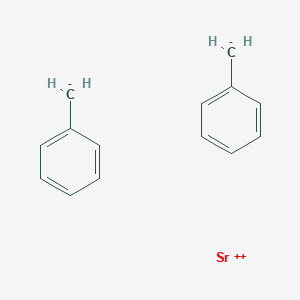
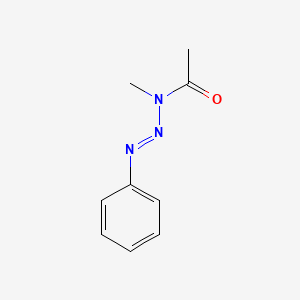
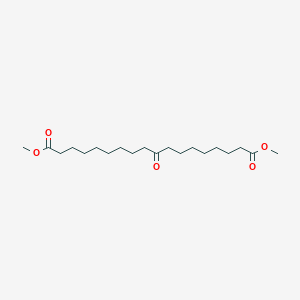
![Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate](/img/structure/B14673528.png)
